molecular formula C24H29Cl3N2O2 B3992653 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol;dihydrochloride

1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol;dihydrochloride

Cat. No.: B3992653
M. Wt: 483.9 g/mol
InChI Key: NKSWRVOMRAUWBM-UHFFFAOYSA-N
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Description

1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol;dihydrochloride is a complex organic compound that features a piperazine ring, a naphthalene moiety, and a chlorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol;dihydrochloride typically involves multiple steps. One common approach is to start with the chlorinated phenyl piperazine derivative, which is then reacted with a naphthalen-2-yloxypropan-2-ol intermediate under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as potassium carbonate or sodium hydride to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps like recrystallization and chromatography to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol;dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol;dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol;dihydrochloride exerts its effects involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The naphthalene moiety may also play a role in binding to hydrophobic pockets within proteins, influencing their function .

Comparison with Similar Compounds

  • 1-[4-(4-Bromophenyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol
  • 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol

Comparison: Compared to these similar compounds, 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol;dihydrochloride is unique due to the specific positioning of the chlorine and methyl groups on the phenyl ring. This unique structure may result in different pharmacokinetic properties and biological activities .

Properties

IUPAC Name

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN2O2.2ClH/c1-18-6-8-21(25)15-24(18)27-12-10-26(11-13-27)16-22(28)17-29-23-9-7-19-4-2-3-5-20(19)14-23;;/h2-9,14-15,22,28H,10-13,16-17H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKSWRVOMRAUWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COC3=CC4=CC=CC=C4C=C3)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol;dihydrochloride
Reactant of Route 2
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1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol;dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol;dihydrochloride
Reactant of Route 4
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1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol;dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol;dihydrochloride
Reactant of Route 6
1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol;dihydrochloride

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